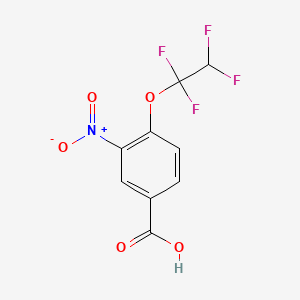
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid is a chemical compound with the molecular formula C9H5F4NO5 and a molecular weight of 283.14 g/mol It is characterized by the presence of a nitro group and a tetrafluoroethoxy group attached to a benzoic acid core
Preparation Methods
The synthesis of 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the nitration of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Chemical Reactions Analysis
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include reducing agents, nucleophiles, and acid catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid depends on its specific application. In biochemical assays, the compound may interact with enzymes or other biomolecules, leading to changes in their activity or function. The nitro group can participate in redox reactions, while the tetrafluoroethoxy group can influence the compound’s lipophilicity and binding interactions .
Comparison with Similar Compounds
3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid can be compared with other similar compounds, such as:
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid:
3-Nitrobenzoic acid: Lacks the tetrafluoroethoxy group, which influences its solubility and chemical properties.
1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene:
The presence of both the nitro and tetrafluoroethoxy groups in 3-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid makes it unique and valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H5F4NO5 |
|---|---|
Molecular Weight |
283.13 g/mol |
IUPAC Name |
3-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H5F4NO5/c10-8(11)9(12,13)19-6-2-1-4(7(15)16)3-5(6)14(17)18/h1-3,8H,(H,15,16) |
InChI Key |
VQMYADQKYMZCQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















